5-Iodo-3-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 3-position, and a carbonyl group at the 2-position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylindolin-2-one typically involves the iodination of 3-methylindolin-2-one. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methylindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolin-2-one derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
5-Iodo-3-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylindolin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The iodine atom and the indole ring system play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Methylindolin-2-one: Lacks the iodine atom at the 5-position.
5-Bromo-3-methylindolin-2-one: Contains a bromine atom instead of iodine.
5-Chloro-3-methylindolin-2-one: Contains a chlorine atom instead of iodine.
Uniqueness
5-Iodo-3-methylindolin-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, increase its lipophilicity, and improve its overall pharmacokinetic properties compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
5-iodo-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8INO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |
InChI Key |
FXACOOUENKACCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)I)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.